![molecular formula C25H26ClF3N4O3S B2393302 4-{[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]oxy}-1'-(quinoléine-8-sulfonyl)-1,4'-bipipéridine CAS No. 2097934-52-4](/img/structure/B2393302.png)
4-{[3-Chloro-5-(trifluorométhyl)pyridin-2-yl]oxy}-1'-(quinoléine-8-sulfonyl)-1,4'-bipipéridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine is a complex organic molecule with multifaceted applications in the fields of chemistry, biology, medicine, and industry. Its intricate structure endows it with unique chemical and physical properties, making it a subject of significant interest for scientific research and industrial applications.
Applications De Recherche Scientifique
This compound has extensive applications across various fields:
Chemistry: : Used as a ligand in coordination chemistry and as a precursor for more complex syntheses.
Biology: : Investigated for its interactions with biological macromolecules, possibly influencing enzyme activity or protein function.
Medicine: : Potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: : Utilized in the synthesis of materials with specific properties, such as polymers and specialty coatings.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine generally involves several key steps:
Formation of the pyridine ring:
Attachment of the quinoline sulfonyl group: : This step often requires sulfonation reactions under acidic conditions.
Formation of the bipiperidine framework: : This step may involve cyclization reactions, often under controlled temperatures and pressures to ensure the correct formation of the piperidine rings.
Industrial production methods: Industrial production of this compound often utilizes high-throughput continuous flow reactors to maintain the specific reaction conditions required. Optimization of these processes is critical to ensure the purity and yield of the compound, often involving real-time monitoring of reaction parameters.
Types of reactions
Oxidation: : This compound can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: : Reduction reactions may target the sulfonyl or pyridine groups, leading to the formation of various intermediates.
Common reagents and conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Sodium borohydride or lithium aluminum hydride are often used.
Solvents: : Reactions often take place in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to ensure solubility and reactivity.
Major products formed
Sulfone derivatives: from oxidation.
Dechlorinated or reduced compounds: from reduction.
Various substituted pyridines: from substitution reactions.
Mécanisme D'action
The exact mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine can vary based on its application:
Molecular targets: : It may interact with specific receptors or enzymes, altering their function.
Pathways involved: : It can modulate signaling pathways, potentially leading to changes in cellular processes such as proliferation, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Comparing this compound with similar structures reveals its unique properties:
Unique aspects: : The combination of the pyridine, quinoline, and bipiperidine groups, along with the specific substitutions, grants it distinct reactivity and biological activity.
Similar compounds: : Other compounds in this class might include 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-(quinoline-8-sulfonyl)piperidine and analogs with variations in the substituent groups.
Propriétés
IUPAC Name |
8-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClF3N4O3S/c26-21-15-18(25(27,28)29)16-31-24(21)36-20-8-11-32(12-9-20)19-6-13-33(14-7-19)37(34,35)22-5-1-3-17-4-2-10-30-23(17)22/h1-5,10,15-16,19-20H,6-9,11-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDZFGKTXZTLGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClF3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
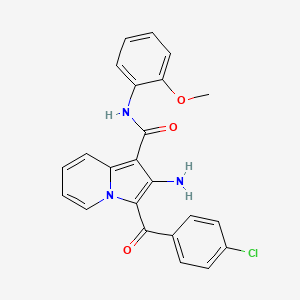
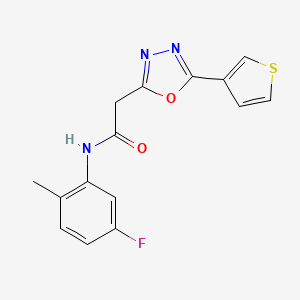
![2H,3H,4H-pyrido[4,3-b][1,4]oxazine hydrochloride](/img/structure/B2393221.png)
![{2-[(4-Chlorobenzyl)sulfanyl]-3-quinolinyl}methanol](/img/structure/B2393222.png)
![10-chloro-3-(3,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2393223.png)
![3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(2-phenylethyl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2393227.png)
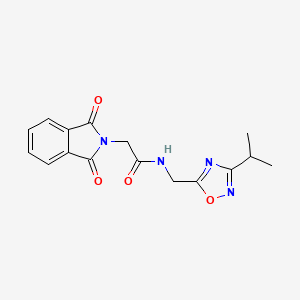

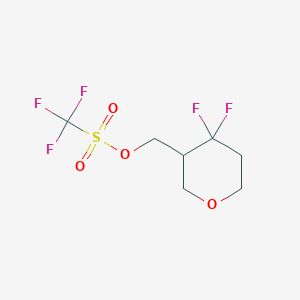
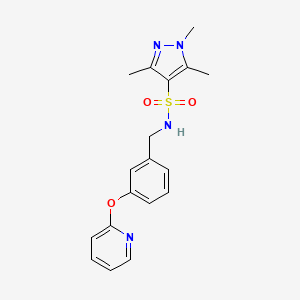

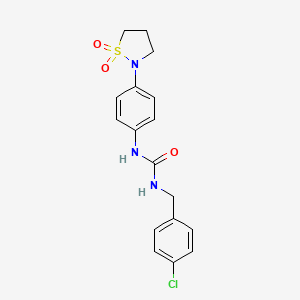

![8-(4-Fluorophenyl)-1,3-dimethyl-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2393241.png)
